Dorsilurin F

Description

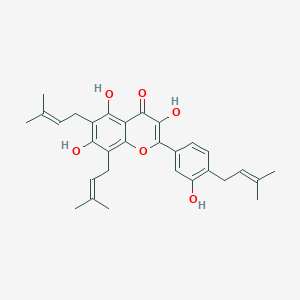

Structure

3D Structure

Properties

Molecular Formula |

C30H34O6 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[3-hydroxy-4-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C30H34O6/c1-16(2)7-10-19-11-12-20(15-23(19)31)29-28(35)27(34)24-26(33)21(13-8-17(3)4)25(32)22(30(24)36-29)14-9-18(5)6/h7-9,11-12,15,31-33,35H,10,13-14H2,1-6H3 |

InChI Key |

BHIMYJSCHPQEQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C |

Synonyms |

6,8,4'-triprenyl-5,7,3'-trihydroxyflavonol dorsilurin F |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations of Dorsilurin F

Dorsilurin F is a naturally occurring compound that has been identified and isolated from the root extracts of Dorstenia psilurus. ebi.ac.ukresearchgate.net This plant, a perennial herb native to regions of Africa including Cameroon, Angola, and Tanzania, has been a subject of phytochemical interest due to its traditional use and the presence of a wide array of secondary metabolites. portlandpress.comacs.orgzimbabweflora.co.zw

Isolation of this compound from Dorstenia psilurus Root Extracts

The isolation of this compound is a multi-step process involving solvent extraction and chromatographic techniques. acs.orgnih.gov The initial step typically involves the extraction of the dried and powdered roots of Dorstenia psilurus with a solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. portlandpress.comacs.org

Following the initial extraction, the crude extract is subjected to fractionation. This is often achieved through partitioning with solvents of varying polarities, such as n-hexane and chloroform, to separate compounds based on their solubility. acs.orgnih.gov The resulting fractions are then further purified using various chromatographic methods. Column chromatography, particularly with silica (B1680970) gel and Sephadex LH-20, is a common technique employed to separate the complex mixture of compounds present in the extract. acs.org Through these meticulous separation and purification steps, this compound can be isolated in its pure form, allowing for detailed structural analysis. researchgate.netacs.org

Co-isolation of this compound with Other Prenylated Flavonoids

Phytochemical investigations of Dorstenia psilurus have revealed that this compound does not occur in isolation. Instead, it is found alongside a suite of other structurally related prenylated flavonoids. researchgate.netacs.orgebi.ac.uk These co-isolated compounds include Dorsilurins G, H, I, J, and K, as well as the previously identified Dorsilurin C. researchgate.netacs.orgebi.ac.ukmdpi.com

The co-occurrence of these compounds highlights the biosynthetic pathways at play within the plant, which are capable of producing a variety of flavonoids with different prenylation patterns. researchgate.netacs.org The structural elucidation of these co-isolated flavonoids has been instrumental in understanding the chemical diversity within a single plant species. acs.orgebi.ac.uk

| Compound Name | Co-isolated with this compound | Plant Source |

| Dorsilurin G | Yes | Dorstenia psilurus roots |

| Dorsilurin H | Yes | Dorstenia psilurus roots |

| Dorsilurin I | Yes | Dorstenia psilurus roots |

| Dorsilurin J | Yes | Dorstenia psilurus roots |

| Dorsilurin K | Yes | Dorstenia psilurus roots |

| Dorsilurin C | Yes | Dorstenia psilurus roots |

Diversity of Prenylated Flavonoids in the Moraceae Family and Related Plant Species

The Moraceae family, to which Dorstenia belongs, is renowned for its production of a vast array of prenylated flavonoids. rsc.orgsapub.org These compounds, characterized by the attachment of one or more prenyl groups to the flavonoid skeleton, exhibit significant structural diversity. rsc.orgresearchgate.netnih.gov This diversity arises from variations in the number, position, and cyclization of the prenyl substituents. acs.org

Biochemical Activities and Mechanistic Studies of Dorsilurin F

Enzyme Inhibition Potentials of Dorsilurin F

Alpha-Glucosidase Inhibitory Activity of this compound

This compound has demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.netnih.govmdpi.comobolibrary.orgzfin.org Studies have shown that it is the most potent α-glucosidase inhibitor among several dorsilurins isolated from Dorstenia psilurus. researchgate.netnih.govaphrc.org The inhibitory concentration (IC50) of this compound against α-glucosidase has been reported to be 4.13 ± 0.12 µM. researchgate.netmdpi.com This activity is significant when compared to other naturally derived inhibitors. researchgate.net The mechanism of α-glucosidase inhibitors involves competitively binding to the enzyme, which in turn slows down the breakdown of complex carbohydrates into absorbable simple sugars, thereby helping to manage postprandial blood glucose levels. mdpi.comnih.govwikipedia.org

The structure of this compound, which features three unmodified prenyl groups, is believed to be a key factor in its potent α-glucosidase inhibitory activity. researchgate.netacs.orgaphrc.org In contrast, Dorsilurin K, which possesses only one unmodified prenyl group, exhibits significantly lower inhibitory potential against the same enzyme, with a reported IC50 value of 43.95 ± 0.46 µM. researchgate.netmdpi.com This comparison suggests a structure-activity relationship where the number of prenyl groups on the flavonoid skeleton may directly influence its inhibitory efficacy against α-glucosidase. researchgate.netaphrc.org

Interactive Table: α-Glucosidase Inhibitory Activity of Dorsilurins

| Compound | Number of Unmodified Prenyl Groups | IC50 (µM) against α-Glucosidase |

| This compound | 3 | 4.13 ± 0.12 researchgate.netmdpi.com |

| Dorsilurin K | 1 | 43.95 ± 0.46 researchgate.netmdpi.com |

Enzyme kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. For α-glucosidase, these studies typically involve measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor. nih.govscienceopen.commdpi.com While the specific kinetic mechanism of this compound on α-glucosidase has not been fully detailed in the provided search results, such studies would typically reveal whether the inhibition is competitive, non-competitive, or mixed. researchgate.netnih.govresearchgate.net This information is vital for the development of effective therapeutic agents. mdpi.com

Comparative Efficacy with Other Dorsilurins (e.g., Dorsilurin K)

Specificity of this compound against Other Glycoside Hydrolases (e.g., Beta-Glucosidase, Alpha-Mannosidase)

Despite its potent activity against α-glucosidase, this compound shows poor inhibitory action against other glycoside hydrolases such as β-glucosidase and α-mannosidase. researchgate.netmdpi.com The reported IC50 values for this compound against β-glucosidase and α-mannosidase are 117.33 ± 0.15 µM and 192.09 ± 0.63 µM, respectively. researchgate.netmdpi.com This indicates a high degree of specificity of this compound for α-glucosidase, which is a desirable characteristic for a targeted therapeutic agent. researchgate.netnih.govobolibrary.orgzfin.org

Interactive Table: Specificity of this compound against Glycoside Hydrolases

| Enzyme | IC50 (µM) of this compound |

| α-Glucosidase | 4.13 ± 0.12 researchgate.netmdpi.com |

| β-Glucosidase | 117.33 ± 0.15 researchgate.netmdpi.com |

| α-Mannosidase | 192.09 ± 0.63 researchgate.netmdpi.com |

In Silico Predictions for Alternative Enzymatic Targets

In silico molecular docking studies have been employed to predict the potential of this compound to inhibit other enzymes, such as aldose reductase. banglajol.infobanglajol.info Aldose reductase is an enzyme implicated in the development of diabetic complications. japsonline.com In one study, the binding energy of this compound with aldose reductase was calculated and compared to other flavonoids and a known inhibitor, Epalrestat. banglajol.info The results showed that this compound had a binding energy that suggests potential inhibitory activity, although it was less potent than some other flavonoids tested in the same study. banglajol.info The binding energy for this compound was reported to be in the range of -7.91 kcal/mol to -5.08 kcal/mol, while the standard, Epalrestat, had a binding energy of -5.59 kcal/mol. banglajol.info

Predicted Interactions with Viral Proteases (e.g., COVID-19 3CL Protease)

While direct experimental studies on the interaction between this compound and the COVID-19 3CL protease (3-chymotrypsin-like protease, Mpro) are not extensively documented, its potential for such activity can be inferred from research on similar flavonoid compounds. Flavonoids, as a class, have been a focus of interest for their potential to inhibit viral proteases, which are crucial for viral replication. mdpi.comresearchgate.netschrodinger.com The main protease of SARS-CoV-2 is considered an attractive drug target because it is essential for processing viral polyproteins and has no close human homologues. schrodinger.com

Computational studies have explored the inhibitory potential of numerous flavonoids against viral proteases. For instance, a molecular docking study screened a library of 2500 flavonoids, including this compound, against the Dengue virus NS2B/NS3 protease to identify potential inhibitors that could block viral replication. tandfonline.com Furthermore, related prenylated flavonoids such as Dorsilurin E have been identified in studies as inhibitors of the SARS-CoV-2 main protease. mdpi.com These findings suggest that the structural scaffold of this compound, a triprenylated flavonol, may possess the necessary features to interact with the active sites of viral proteases like the COVID-19 3CL protease. The prenyl groups could enhance binding affinity within the hydrophobic pockets of the enzyme's active site. However, without specific in silico docking or in vitro enzymatic assays for this compound against the 3CL protease, its activity remains predictive and requires empirical validation.

Potential for Other Enzyme Inhibitory Activities Based on Prenylated Flavonoid Class

The prenylated flavonoid class, to which this compound belongs, is known for a wide range of enzyme inhibitory activities. capes.gov.br Research has demonstrated that this compound, isolated from the roots of Dorstenia psilurus, is a notable inhibitor of α-glucosidase. capes.gov.br

Specifically, this compound, which features three unmodified prenyl groups, was identified as the most potent α-glucosidase inhibitor among several related compounds from the same plant, exhibiting an IC50 value of 4.13 ± 0.12 µM. capes.gov.br In contrast, its activity against β-glucosidase and α-mannosidase was found to be poor, with IC50 values of 117.33 ± 0.15 µM and 192.09 ± 0.63 µM, respectively, indicating a degree of selectivity in its inhibitory action. capes.gov.br

In silico docking studies have further expanded the predicted enzyme inhibitory profile of this compound. A computational analysis of its interaction with aldose reductase, an enzyme implicated in diabetic complications, was performed. researchgate.netnih.govnih.gov This study, while ranking this compound's activity lower than other tested flavonoids like Communin-A, demonstrated its potential to bind to the enzyme. nih.govmdpi.com Another in silico study investigated the cholesterol esterase inhibitory activity of several flavonoids and included this compound as a test compound, suggesting its potential as an inhibitor of this enzyme as well. nih.gov

Table 1: Experimentally Determined Inhibitory Activity of this compound Against Various Glycosidases

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| α-Glucosidase | 4.13 ± 0.12 | capes.gov.br |

| β-Glucosidase | 117.33 ± 0.15 | capes.gov.br |

| α-Mannosidase | 192.09 ± 0.63 | capes.gov.br |

Investigation of Molecular Mechanisms Underlying Bioactivity

Ligand-Enzyme Binding Interactions (from computational models)

Computational docking simulations have provided insights into the potential binding interactions of this compound with various enzyme targets. In a study evaluating inhibitors of aldose reductase, this compound was docked into the enzyme's active site. researchgate.netnih.govmdpi.com Although it was not the most potent compound tested, the study calculated its binding energy, intermolecular energy, and inhibition constant, quantifying its potential interaction with the enzyme. nih.govmdpi.com The binding energy for this compound was reported as -5.08 kcal/mol, compared to the standard, Epalrestat, at -5.59 kcal/mol. researchgate.net

Another in silico investigation focused on the inhibition of cholesterol esterase. nih.gov In this study, this compound was docked against the enzyme, and its binding parameters were determined. The results showed a binding energy ranging from -4.54 kcal/mol to -8.15 kcal/mol for the selected flavonoids, with the standard, Gallic acid, having a binding energy of -4.11 kcal/mol. nih.gov These computational models suggest that this compound can fit within the binding pockets of these enzymes, forming interactions that underpin its potential inhibitory activity.

Table 2: In Silico Docking Parameters of this compound against Aldose Reductase

| Parameter | Value | Reference |

|---|---|---|

| Binding Energy (kcal/mol) | -5.08 | researchgate.net |

| Inhibition Constant (Ki) (µM) | 187.37 | researchgate.net |

| Intermolecular Energy (kcal/mol) | -8.66 | researchgate.net |

Influence of Prenylation on Biological Membrane Interactions

The three prenyl groups on the this compound molecule are expected to significantly influence its interaction with biological membranes. The addition of prenyl chains to a flavonoid backbone increases its lipophilicity. tandfonline.comnih.goveurekaselect.com This enhanced lipophilic character generally leads to a greater affinity for the lipid bilayers of cell membranes. nih.goveurekaselect.combenthamdirect.com

Studies on various prenylated flavonoids have shown that these compounds can penetrate more deeply into the lipid bilayer compared to their non-prenylated counterparts. researchgate.netnih.gov While more polar flavonoids tend to interact closer to the membrane surface, the hydrophobic prenyl groups allow for insertion into the hydrophobic core of the membrane. researchgate.net This interaction with the membrane's core is believed to be a key factor in the biological activities of many prenylated flavonoids. researchgate.netnih.gov The C-prenylation of flavonoids is considered crucial for their activity, as it can enhance cell membrane targeting and thereby increase intracellular concentration and interaction with target proteins. mdpi.comeurekaselect.com The presence of these lipophilic side chains on this compound likely facilitates its passage across membranes and its ability to engage with membrane-associated or intracellular targets, a mechanism that underpins many of its observed bioactivities.

Structure Activity Relationships Sar of Dorsilurin F and Analogs

Elucidating the Role of Prenyl Groups in Dorsilurin F Activity

The prenyl groups are the most significant contributors to the bioactivity of this compound. nih.govjppres.com These lipophilic side chains enhance the molecule's affinity for cell membranes and can facilitate stronger interactions with target proteins. nih.govnih.govcabidigitallibrary.org

Correlation Between Number of Unmodified Prenyl Groups and Alpha-Glucosidase Inhibition

A clear and direct relationship exists between the number of unmodified prenyl groups on the flavonol skeleton and the potency of α-glucosidase inhibition. dokumen.pubmdpi.com this compound, which possesses three unmodified prenyl groups attached at positions C-6, C-8, and C-4', is the most powerful inhibitor among a series of related compounds isolated from the roots of Dorstenia psilurus. dokumen.pubresearchgate.netdergipark.org.tr

Studies comparing this compound with its analogs demonstrate this correlation explicitly. For instance, Dorsilurin K, an analog that has only one unmodified prenyl group and two other prenyl units cyclized into 2,2-dimethyldihydropyrano rings, exhibits significantly lower inhibitory potential. dokumen.pubnih.gov this compound shows an IC₅₀ value of 4.13 ± 0.12 μM, marking it as the most active compound in the series, whereas Dorsilurin K has a much higher IC₅₀ of 43.95 ± 0.46 μM, indicating substantially weaker activity. dokumen.pubresearchgate.net This more than tenfold difference in potency underscores the importance of having multiple, flexible, and unmodified prenyl chains for effective α-glucosidase inhibition. dokumen.pubmdpi.com

| Compound | Number of Unmodified Prenyl Groups | α-Glucosidase Inhibition (IC₅₀) |

|---|---|---|

| This compound | 3 | 4.13 ± 0.12 μM |

| Dorsilurin G | Not specified | 7.51 ± 0.17 μM |

| Dorsilurin C | Not specified | 11.17 ± 0.15 μM |

| Dorsilurin J | Not specified | 16.91 ± 0.68 μM |

| Dorsilurin I | Not specified | 21.49 ± 0.71 μM |

| Dorsilurin H | Not specified | 24.01 ± 0.46 μM |

| Dorsilurin K | 1 | 43.95 ± 0.46 μM |

Positional and Stereochemical Impact of Prenyl Moieties

While the number of prenyl groups is crucial, their specific location on the flavonoid core also influences activity. This compound features prenyl groups at the C-6 and C-8 positions of the A-ring and the C-4' position of the B-ring. nih.gov General SAR studies on other prenylated flavonoids suggest that prenylation at the C-8 position often confers significant bioactivity. cabidigitallibrary.orgfrontiersin.org The presence of two prenyl groups on the A-ring (C-6 and C-8) and one on the B-ring (C-4') in this compound likely creates an optimal lipophilic distribution for binding to the α-glucosidase enzyme.

The stereochemistry, or three-dimensional arrangement of atoms, of the prenyl side chains can also play a role in biological interactions. mdpi.com For this compound, the prenyl groups are unmodified (3-methyl-2-buten-1-yl) and achiral. However, in analogs where these groups are modified (e.g., hydroxylated or cyclized), stereoisomers can exist, which may lead to differences in binding affinity with the target enzyme. nih.gov Detailed studies isolating the specific stereochemical impact of modified prenyl groups in this compound analogs are required for a more complete understanding.

Comparative Structural Analysis with Other Prenylated Flavonoids

When compared to other prenylated flavonoids, this compound's potent α-glucosidase inhibitory activity can be attributed to its unique combination of a flavonol backbone and a triprenylated substitution pattern. nih.govresearchgate.net Prenylation is a known enhancer of α-glucosidase inhibition across different flavonoid classes. researchgate.net

For example, prenylated isoflavones and flavanones also show inhibitory activity, but their potency varies based on their specific structures. frontiersin.orgresearchgate.net Kuwanon G, a prenylated flavanone (B1672756), and Sanggenon D, a prenylated flavone (B191248), exhibit IC₅₀ values of 3.83 x 10⁻⁵ mol/L and 4.51 x 10⁻⁵ mol/L, respectively. frontiersin.org The flavonol structure of this compound, characterized by a hydroxyl group at the C-3 position and a double bond between C-2 and C-3, is a key feature that, when combined with extensive prenylation, results in strong inhibition. In contrast, the cyclization of prenyl groups, as seen in Dorsilurin K, or their absence reduces the inhibitory effect, highlighting the structural advantages of this compound's specific configuration. dokumen.pubnih.gov

| Compound | Flavonoid Class | Key Structural Features | α-Glucosidase Inhibition (IC₅₀) |

|---|---|---|---|

| This compound | Flavonol | Three unmodified prenyl groups (C-6, C-8, C-4') | 4.13 μM |

| Kuwanon G | Flavanone | One prenyl group | 38.3 μM |

| Sanggenon D | Flavone | One prenyl group (cyclized) | 45.1 μM |

| Morusinol | Flavanone | Prenylated | 23.2 μM |

| Dorsilurin K | Flavonol | One unmodified prenyl group; two cyclized prenyl groups | 43.95 μM |

Structure-Activity Hypotheses Derived from In Silico Studies

While specific molecular docking studies of this compound with α-glucosidase are not extensively reported in the searched literature, computational analyses on this compound against other enzymes, such as aldose reductase and cholesterol esterase, have been performed. These studies confirm its suitability as a ligand for molecular modeling and show its potential to form stable interactions within enzyme active sites.

Based on in silico studies of other flavonoids with α-glucosidase, several hypotheses for this compound's mechanism can be proposed. Molecular docking simulations of flavonoids with α-glucosidase consistently highlight the importance of hydrogen bonds and hydrophobic interactions for effective binding and inhibition.

A hypothetical docking model would likely show the three lipophilic prenyl groups of this compound anchoring the molecule within hydrophobic pockets of the α-glucosidase active site. This strong hydrophobic interaction would be complemented by hydrogen bonds formed between the hydroxyl groups (at positions C-3, C-5, C-7, and C-3') of the flavonol core and key catalytic residues of the enzyme, such as aspartic acid (D215, D352) and glutamic acid. The combination of these forces—strong hydrophobic anchoring from the prenyl chains and specific hydrogen bonding from the flavonoid backbone—would stabilize the enzyme-inhibitor complex, effectively blocking substrate access and inhibiting the enzyme. The high number of rotatable bonds in the unmodified prenyl chains would allow the molecule to adopt an optimal conformation within the binding site, further enhancing its inhibitory potency.

Biosynthetic Pathways of Prenylated Flavonoids and Dorsilurin F

General Biosynthesis of Flavonoid Core Structure (Shikimate/Phenylpropanoid Pathway)

The journey to Dorsilurin F begins with the creation of its foundational C6-C3-C6 flavonoid core, a process that merges two primary metabolic pathways: the shikimate and the phenylpropanoid pathways. wikipedia.orgresearchgate.net

The shikimate pathway is the starting point, utilizing phosphoenolpyruvate (B93156) and erythrose 4-phosphate to produce the essential aromatic amino acid, L-phenylalanine. researchgate.netnih.gov This pathway is a critical link between primary carbohydrate metabolism and the biosynthesis of a vast array of aromatic secondary metabolites. biotech-asia.org

L-phenylalanine then enters the general phenylpropanoid pathway . nih.gov Here, a sequence of three key enzymes modifies it to create a crucial intermediate. First, Phenylalanine Ammonia Lyase (PAL) converts L-phenylalanine to trans-cinnamic acid. nih.govresearchgate.net Next, Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid. oup.com Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its high-energy thioester, p-coumaroyl-CoA. nih.gov

This activated molecule, p-coumaroyl-CoA, serves as the entry point into the flavonoid-specific branch. frontiersin.org Chalcone (B49325) Synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate (B1210297) pathway) to form the first true flavonoid-type structure, a chalcone. ebi.ac.ukresearchgate.netencyclopedia.pub This chalcone is then stereospecifically cyclized by Chalcone Isomerase (CHI) to produce a flavanone (B1672756), such as naringenin. biotech-asia.orgoup.com

From the flavanone intermediate, further modifications lead to different flavonoid classes. To form flavonols like the backbone of this compound, the flavanone undergoes hydroxylation at the 3-position by Flavanone 3-hydroxylase (F3H) to yield a dihydroflavonol. nih.govfrontiersin.org Subsequent hydroxylation of the B-ring can be carried out by enzymes like Flavonoid 3'-hydroxylase (F3'H). oup.commdpi.com Finally, Flavonol Synthase (FLS) introduces a double bond into the C-ring of the dihydroflavonol, creating the final flavonol skeleton. wikipedia.orgoup.com

Table 1: Key Enzymes in the Formation of the Flavonol Core

| Enzyme | Abbreviation | Function | Pathway Stage |

|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Converts Phenylalanine to Cinnamic Acid | General Phenylpropanoid |

| Cinnamate 4-hydroxylase | C4H | Converts Cinnamic Acid to p-Coumaric Acid | General Phenylpropanoid |

| 4-coumarate:CoA ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA | General Phenylpropanoid |

| Chalcone Synthase | CHS | Condenses p-Coumaroyl-CoA and 3x Malonyl-CoA to form a Chalcone | Flavonoid Biosynthesis |

| Chalcone Isomerase | CHI | Cyclizes Chalcone to a Flavanone | Flavonoid Biosynthesis |

| Flavanone 3-hydroxylase | F3H | Hydroxylates Flavanone to a Dihydroflavonol | Flavonoid Biosynthesis |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring at the 3' position | Flavonoid Biosynthesis |

| Flavonol Synthase | FLS | Converts Dihydroflavonol to a Flavonol | Flavonol Synthesis |

Enzymatic Prenylation: Role of Prenyltransferases

The attachment of lipophilic prenyl side chains to the flavonoid core is a critical step that enhances structural diversity and biological activity. kyoto-u.ac.jp This key reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (aPTs) . wur.nlplantscience.cn In plants, these enzymes are typically membrane-bound proteins belonging to the UbiA superfamily and are often located in plastids. kyoto-u.ac.jpplantscience.cnoup.com

Plant aPTs catalyze the transfer of an isoprenoid moiety, such as a dimethylallyl group, from a donor molecule like dimethylallyl diphosphate (B83284) (DMAPP) to an aromatic acceptor molecule, in this case, the flavonol skeleton. kyoto-u.ac.jpnih.gov This reaction, a type of Friedel-Crafts alkylation, forms a stable C-C bond between the prenyl group and the flavonoid's aromatic ring. researchgate.net These enzymes often exhibit a high degree of regiospecificity, meaning they selectively attach the prenyl group to a specific position on the flavonoid structure. wur.nlnih.gov This specificity is crucial for generating the precise structures of complex molecules like this compound.

Precursors for Prenyl Side Chains (Mevalonic Acid Pathway, Methylerythritol Phosphate Pathway)

The prenyl groups attached to the flavonoid core originate from two universal five-carbon (C5) isoprenoid building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). guidetopharmacology.orgpnas.org Plants uniquely possess two independent pathways for synthesizing these precursors, which are segregated into different cellular compartments. nih.govfrontiersin.org

The Mevalonic Acid (MVA) Pathway : Occurring in the cytosol and endoplasmic reticulum, the MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. nih.govbiorxiv.org It is generally responsible for producing precursors for cytosolic and mitochondrial isoprenoids, such as sterols and sesquiterpenes. frontiersin.org

The Methylerythritol Phosphate (MEP) Pathway : This pathway operates within the plastids and starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. guidetopharmacology.orgnih.gov The MEP pathway typically supplies the IPP and DMAPP for the synthesis of plastidial isoprenoids, including carotenoids, chlorophyll (B73375) side chains, and monoterpenes. frontiersin.org

While the pathways are spatially separate, evidence suggests the existence of "crosstalk," where intermediates like IPP can be transported between the cytosol and plastids, allowing both pathways to potentially contribute precursors to a single final product. frontiersin.orgbiorxiv.org The DMAPP molecule is the direct donor substrate for the prenylation of flavonoids by aPTs. kyoto-u.ac.jp

Genetic and Enzymatic Regulation of Prenylation in Dorstenia psilurus

While specific research detailing the genetic and enzymatic control of prenylation in Dorstenia psilurus is not extensively documented, general principles of flavonoid biosynthesis regulation in plants can be applied. The production of both the flavonoid backbone and the prenyl precursors is tightly regulated at the transcriptional level. nih.govnih.gov

The expression of structural genes in the flavonoid pathway (like CHS, F3H, FLS) is often controlled by a complex of transcription factors, most notably from the MYB and bHLH families. mdpi.comnih.gov These regulatory proteins respond to various developmental and environmental cues, such as light, hormones, and stress, allowing the plant to modulate flavonoid production as needed. nih.govnih.gov

Proposed Biosynthetic Route to Triprenylated Flavonols Like this compound

This compound is identified as 6,8,4′-triprenyl-5,7,3′-trihydroxyflavonol. acs.orgebi.ac.uk Based on this structure, a plausible biosynthetic pathway can be proposed, starting from a common flavonol precursor and involving sequential prenylation steps.

Formation of the Flavonol Core : The pathway would begin with the synthesis of a trihydroxyflavonol core via the shikimate and phenylpropanoid pathways as described in section 5.1. The substitution pattern of this compound (hydroxyl groups at positions 5, 7, and 3') suggests that the immediate, non-prenylated precursor is likely fisetin (3,7,3',4'-tetrahydroxyflavone) or a closely related flavonol that undergoes hydroxylation. However, a more common route would involve the formation of quercetin (3,5,7,3',4'-tetrahydroxyflavonol) or kaempferol (3,5,7,4'-tetrahydroxyflavonol) followed by specific hydroxylations or dehydroxylations, or the direct use of a specific dihydroflavonol precursor. Given the 3'-OH group, a quercetin-type precursor is a strong possibility.

Sequential Prenylation : Following the formation of the flavonol skeleton, three separate prenylation events must occur, catalyzed by one or more specific aromatic prenyltransferases (aPTs). These enzymes would utilize DMAPP as the prenyl donor. The prenylation likely occurs in a stepwise manner:

An aPT catalyzes the attachment of a prenyl group to the C-6 position of the A-ring.

A second prenylation event, possibly by the same or a different aPT, attaches a prenyl group to the C-8 position of the A-ring.

A third prenylation, catalyzed by an aPT with specificity for the B-ring, attaches a prenyl group to the C-4' position .

The exact order of these prenylation steps is not determined but is dictated by the substrate specificity of the prenyltransferases present in Dorstenia psilurus. The existence of other prenylated flavonoids in Dorstenia species with one or two prenyl groups supports the idea of a stepwise assembly. scielo.org.mx The final product, this compound, is the culmination of the successful orchestration of these multiple enzymatic steps.

Synthetic and Semisynthetic Approaches to Dorsilurin F and Its Analogs

Strategies for the Chemical Synthesis of Prenylated Flavonoid Scaffolds

The synthesis of a complex molecule like Dorsilurin F begins with the construction of the fundamental flavonoid skeleton. Flavonoids are characterized by a C6-C3-C6 framework, and numerous methods have been developed for their synthesis. nih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are common precursors in flavonoid biosynthesis and are frequently utilized as key intermediates in laboratory synthesis. nih.govnih.gov

Several established strategies are employed to create the flavonoid scaffold:

Claisen-Schmidt Condensation : This is a classical and widely used method for synthesizing the chalcone (B49325) backbone. It involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. nih.gov

Algar-Flynn-Oyamada (AFO) Reaction : To convert the 2'-hydroxychalcone (B22705) intermediate into the flavonol scaffold present in this compound, the AFO reaction is a primary method. This reaction involves the oxidative cyclization of the chalcone using hydrogen peroxide in an alkaline medium. nih.gov

Suzuki-Miyaura Cross-Coupling : Modern cross-coupling reactions offer alternative routes. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester using a palladium catalyst, has been successfully applied to form the bonds necessary for creating chalcones, flavones, and other flavonoid classes. nih.govrsc.org

Other Classical Methods : Additional named reactions for flavone (B191248) synthesis include the Allan-Robinson reaction, the Baker-Venkataraman rearrangement, and the Kostanecki method, each involving the combination of o-hydroxyaryl ketones with various reagents to form the heterocyclic C ring. mdpi.com The Karl von Auwers method provides a pathway to transform aurones into flavonols. nih.govmdpi.com

These methods provide a robust toolbox for constructing the core polyhydroxylated flavonol structure, which can then be subjected to prenylation to yield the final target.

Regioselective Prenylation Methodologies in Flavonoid Synthesis

A critical challenge in the synthesis of this compound and related natural products is the regioselective introduction of prenyl (3-methyl-2-butenyl) groups onto the flavonoid core. The direct prenylation of polyhydroxylated flavonoids is often difficult to control, leading to a mixture of products with varying numbers of prenyl groups and substitution at different positions (C-alkylation vs. O-alkylation). lookchem.com

Key methodologies to address this challenge include:

O-Prenylation and Claisen/Carroll Rearrangement : A common multistep strategy involves the protection of most hydroxyl groups, followed by selective O-prenylation of a remaining phenol. rsc.orgrsc.org Subsequent heating triggers a rsc.orgrsc.org-sigmatropic rearrangement (Claisen rearrangement), which transfers the prenyl group from the oxygen to an ortho-position on the aromatic ring (typically C-8 for 7-O-prenylflavonoids or C-6 for 5-O-prenylflavonoids). lookchem.com This provides a reliable, albeit indirect, method for C-prenylation.

Direct Catalytic Prenylation : To overcome the limitations of multi-step routes, single-step catalytic methods are being developed. Friedel-Crafts alkylation using prenyl alcohol or its derivatives in the presence of a suitable catalyst can directly introduce the prenyl group onto the aromatic ring. nih.govrsc.orgrsc.org

Acidic Clay Catalysis for Regioselectivity : Research has shown that acidic clays (B1170129) can catalyze intramolecular rearrangements of O-prenylflavonoids with high regioselectivity. For instance, using Florisil as a catalyst exclusively promotes a Current time information in Bangalore, IN.mdpi.com shift, yielding 8-C-prenylated flavonoids. In contrast, Montmorillonite K10 clay favors a rsc.orgCurrent time information in Bangalore, IN. shift, leading to the formation of 6-C-prenylated flavonoids. lookchem.com This method offers a practical and inexpensive way to achieve regiocontrol under mild conditions. lookchem.com

These specialized techniques are essential for controlling the precise placement of the three prenyl groups required for the total synthesis of this compound (at the C-6, C-8, and C-4' positions). nih.gov

Derivatization of this compound for Enhanced Bioactivity or Modified Specificity

Once a synthetic route is established, derivatization allows for the exploration of structure-activity relationships (SAR) and the potential enhancement of biological effects. For this compound, its potent α-glucosidase inhibitory activity makes it an attractive scaffold for modification. mdpi.comresearchgate.net

Studies on this compound and its naturally occurring analogs isolated from Dorstenia psilurus provide direct insight into its SAR. This compound, which has three unmodified prenyl groups, is the most active α-glucosidase inhibitor in the series. nih.govmdpi.com In contrast, Dorsilurin K, which has only one unmodified prenyl group and two cyclized pyran rings, is significantly less active. nih.govmdpi.comresearchgate.net This suggests that the number and lipophilicity of the open-chain prenyl groups are crucial for high-potency inhibition.

General strategies for flavonoid derivatization that could be applied to the this compound scaffold include:

Modification of Prenyl Groups : The prenyl side chains can be hydroxylated, epoxidized, or cyclized. For example, the chemical synthesis of hydroxylated metabolites of other prenylated flavonoids has been achieved via Riley oxidation. nih.gov Such modifications alter the lipophilicity and hydrogen-bonding capacity of the molecule, which can impact target binding and bioavailability.

Glycosylation : The attachment of sugar moieties to the flavonoid core is a common modification. mdpi.com While glycosylation often increases water solubility, it can decrease certain biological activities. researchgate.net For instance, studies on xanthohumol (B1683332) derivatives showed that the addition of a sugar moiety decreased their inhibitory activity against cyclooxygenase enzymes. mdpi.com This suggests that glycosylation of this compound might reduce its α-glucosidase activity but could be explored to modulate other properties.

Esterification : The synthesis of flavonoid ester derivatives has been explored as a means to probe and improve α-glucosidase inhibition. frontiersin.org Attaching different substituted phenylpropionic acid groups to a 4'-hydroxyflavonoid scaffold created a series of compounds with varying inhibitory activities, demonstrating that such derivatization can tune the compound's potency. frontiersin.org

Design and Synthesis of Novel this compound-Inspired Chemical Entities

The design of novel chemical entities inspired by this compound aims to retain the key pharmacophoric features responsible for its bioactivity while improving drug-like properties. The SAR data from natural analogs indicate that the flavonol core and multiple lipophilic prenyl groups are essential for its potent α-glucosidase inhibition. mdpi.com

The rational design of new molecules could therefore focus on:

Systematic Variation of Prenyl Groups : Based on the observation that this compound is more active than its cyclized or less-prenylated analogs, new derivatives could be synthesized with systematic variations in the number (one, two, or three) and position (C-6, C-8, C-3', C-4') of the prenyl groups to map the optimal substitution pattern for α-glucosidase inhibition.

Bioisosteric Replacement : The prenyl groups could be replaced with other lipophilic moieties of similar size and shape to explore their impact on activity. This could include geranyl groups or other alkyl chains. Synthesis of geranylated flavones has been reported to yield compounds with significant α-glucosidase inhibitory activity. rsc.org

Scaffold Simplification or Hybridization : Simpler, more synthetically accessible analogs could be designed that retain the key interactions with the biological target. For example, creating hybrid molecules by synthesizing flavonoid ester derivatives has been shown to be a successful strategy for generating potent, reversible, and mixed-type α-glucosidase inhibitors. frontiersin.org Molecular docking studies on these new derivatives can help predict their binding to the active site of the enzyme and guide further design efforts. frontiersin.org

By combining established flavonoid synthesis techniques with modern catalytic and derivatization methods, chemists can create libraries of this compound-inspired compounds for biological screening, leading to the discovery of new therapeutic agents.

Advanced Analytical and Computational Methodologies in Dorsilurin F Research

Spectroscopic Techniques for Structure Elucidation of Dorsilurin F

The determination of the precise chemical structure of this compound, a triprenylated flavonol, relies on a combination of modern spectroscopic methods. researchgate.netacs.orgnih.gov These techniques provide complementary information that, when pieced together, reveals the complete atomic connectivity and stereochemistry of the molecule. The structure of this compound was established as 6,8,4'-triprenyl-5,7,3'-trihydroxyflavonol based on such spectroscopic evidence. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. nih.gov Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can map the carbon-hydrogen framework of the molecule. acs.org

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their electronic environments, providing clues about the arrangement of substituents on the flavonol core and the prenyl side chains.

¹³C NMR (Carbon NMR): This experiment detects the carbon atoms, revealing the size and complexity of the carbon skeleton. The PubChem database lists ¹³C NMR spectral data for this compound. nih.gov

2D NMR Experiments (COSY, HSQC, HMBC): Two-dimensional techniques are essential for assembling the molecular puzzle. Correlation Spectroscopy (COSY) shows which protons are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals longer-range connections between protons and carbons (typically over two to three bonds), allowing for the definitive placement of the three prenyl groups and the hydroxyl groups on the flavonol scaffold. The use of 2D NMR is a standard procedure for establishing the structures of complex flavonoids. acs.org

Table 1: Common NMR Spectroscopy Techniques in Flavonoid Analysis

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical shift and coupling constants of protons. | Determines the position and nature of aromatic and prenyl group protons. |

| ¹³C NMR | Chemical shift of carbon atoms. | Confirms the 30-carbon skeleton of the molecule. nih.gov |

| COSY | Shows proton-proton (H-H) correlations. | Establishes connectivity within individual spin systems, such as within the aromatic rings and prenyl chains. |

| HSQC | Shows direct one-bond proton-carbon (H-C) correlations. | Assigns protons to their directly attached carbon atoms. |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Key for connecting the prenyl groups to the correct positions (C-6, C-8, and C-4') on the flavonol core. |

Mass spectrometry (MS) is a critical tool used alongside NMR to confirm the molecular weight and elemental composition of this compound. acs.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the exact molecular formula of the compound. For this compound, the molecular formula has been established as C₃₀H₃₄O₆. nih.gov

Furthermore, MS analysis involves the fragmentation of the parent molecule. The resulting fragmentation pattern offers structural clues that corroborate the data from NMR. For instance, the loss of fragments corresponding to the prenyl side chains can help confirm their presence and structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, known as chromophores. mdpi.com Flavonols, including this compound, possess a distinct chromophore in their benzopyranone core, which results in characteristic absorption bands in the UV-Vis spectrum. researchgate.netresearchgate.net The positions and intensities of these absorption maxima help to confirm the compound's classification as a flavonol and can be influenced by the type and position of substituents on the aromatic rings.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Chromatographic Separation and Purification Methodologies for this compound

This compound is a natural product isolated from the roots of the plant Dorstenia psilurus. researchgate.netnih.gov Isolating a single compound from a complex plant extract requires sophisticated separation techniques. The process invariably involves multiple chromatographic steps to achieve high purity. researchgate.net

Chromatography separates chemical substances based on the differential distribution of the components between a stationary phase and a mobile phase. khanacademy.org For the purification of flavonoids like this compound, a common strategy involves:

Initial Extraction: The dried plant material is first extracted with a suitable solvent to create a crude extract containing a wide variety of compounds.

Column Chromatography: The crude extract is then subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. nih.gov A gradient of solvents with increasing polarity is used as the mobile phase to separate the mixture into fractions of decreasing complexity.

Further Purification: Fractions containing the compound of interest are often combined and subjected to further rounds of chromatography, potentially using different stationary phases or techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until this compound is isolated in a pure form.

Computational Chemistry and Molecular Modeling Applications

In addition to analytical techniques for structural determination, computational methods are employed to investigate the potential biological activities of this compound at a molecular level. These in silico approaches can predict how the compound might interact with protein targets, guiding further experimental research. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to the active site of another (the receptor, e.g., a protein). pjps.pk This method has been used to evaluate the potential of this compound as an inhibitor of various enzymes.

One notable study investigated the aldose reductase inhibitory activity of several flavonoids, including this compound, using in silico docking. banglajol.infoscispace.com Aldose reductase is an enzyme implicated in the complications of diabetes. In this research, the optimized structure of this compound was docked into the active site of the aldose reductase enzyme (PDB ID: 3RX3) using AutoDock 4.2 software. banglajol.info The results showed that this compound had a predicted binding energy of -5.08 kcal/mol. banglajol.info While other tested flavonoids showed stronger binding, this study demonstrates the utility of molecular docking in screening natural products for potential therapeutic activities. banglajol.infoscispace.com

Table 2: Molecular Docking Results of Selected Flavonoids against Aldose Reductase

| Compound | Binding Energy (kcal/mol) | Intermolecular Energy (kcal/mol) |

|---|---|---|

| Communin-A | -7.91 | -9.11 |

| Buceracidin-B | -6.44 | -8.66 |

| Coumestrol | -6.04 | -8.76 |

| Bergapten | -5.81 | -8.84 |

| Epalrestat (Standard) | -5.59 | Not Reported |

| This compound | -5.08 | Not Reported |

Data sourced from a 2012 study on the in silico evaluation of flavonoids as aldose reductase inhibitors. banglajol.info

Beyond aldose reductase, this compound has been included in broader computational screenings to identify potential inhibitors for other significant biological targets, such as the dengue virus NS2B/NS3 protease and sex hormone-binding globulin (SHBG), highlighting its potential as a scaffold for drug discovery. pjps.pkresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dorsilurin C |

| Dorsilurin K |

| Bergapten |

| Dorstenin |

| Cycloartocarpsin |

| Psoralen |

| Dorsteniol |

| Xanthoarnol |

| Dorsjervin A |

| Dorsjervin B |

| Buceracidin-B |

| Communin-A |

| Coumestrol |

| Epalrestat |

| Cryptomisrine |

| Isoiguesterin |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. plos.orgwikipedia.org In the context of this compound research, MD simulations provide atomic-level insights into how the compound interacts with its biological targets, assessing the stability of these interactions and analyzing the conformational changes that occur upon binding.

While direct MD simulation studies focusing exclusively on this compound are not extensively detailed in the available literature, the methodology has been applied to closely related flavonoids and their targets. For instance, MD simulations have been employed to explore the binding interactions of flavonoids with enzymes like α-glucosidase and the SARS-CoV-2 main protease. researchgate.netnih.gov These studies confirm the stability of the docked complexes and reveal that the binding of flavonoids can induce conformational shifts in the target protein. nih.govcapes.gov.br For example, simulations run at a standard temperature (300 K) and pressure (1 bar) can validate the stability of a flavonoid within the active site of a receptor over a 50 to 100 nanosecond period. researchgate.net Such analyses provide a deeper understanding of the binding modes and the durability of the interactions, which is essential for rational drug design.

Virtual Screening Techniques for Identifying Novel Biological Targets

Virtual screening is a computational methodology used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. researchgate.netresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov In the investigation of this compound, virtual screening, particularly through molecular docking, has been instrumental in predicting its potential biological activities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. banglajol.info The process involves placing the three-dimensional structure of the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically represented as binding energy (in kcal/mol). banglajol.infoscispace.com A lower binding energy generally indicates a more stable and favorable interaction.

Several in silico docking studies have been conducted to screen this compound against various enzymes. One such study investigated its potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. banglajol.infoscispace.com Another study explored its inhibitory activity against cholesterol esterase, a target for managing hypercholesterolemia. researchgate.net These studies compare the binding energy of this compound with that of a known standard inhibitor to gauge its potential efficacy.

Table 1: Molecular Docking Results for this compound Against Various Biological Targets

| Target Enzyme | Standard Inhibitor | Binding Energy of this compound (kcal/mol) | Binding Energy of Standard (kcal/mol) |

| Aldose Reductase | Epalrestat | -7.91 | -5.59 |

| Cholesterol Esterase | Gallic Acid | -8.15 | -4.11 |

Data sourced from in silico docking studies. banglajol.inforesearchgate.net

The results from these virtual screenings highlight the potential of this compound as an inhibitor for these enzymes, as indicated by its favorable binding energies compared to the standards. banglajol.inforesearchgate.net Such findings are crucial for prioritizing compounds for further experimental validation and for discovering novel therapeutic applications for natural products like this compound.

Research Prospects and Future Directions in Dorsilurin F Research

Elucidation of Additional Mechanistic Pathways of Action

While Dorsilurin F is recognized for its potent α-glucosidase inhibition, the full spectrum of its mechanisms of action remains largely unexplored. nih.govmdpi.com Future research should aim to move beyond primary enzyme inhibition to uncover the broader signaling pathways modulated by this compound.

Phytochemical analyses of D. psilurus, the source of this compound, have revealed a wealth of bioactive compounds with anti-inflammatory properties. researchgate.net Studies on extracts from this plant, though not on the isolated this compound, have shown inhibition of inflammatory mediators like nitric oxide (NO) and 15-lipoxygenase (15-LOX). This suggests a promising line of inquiry into whether this compound itself can modulate key inflammatory pathways, such as those governed by cytokines (e.g., Th1/Th2 balance), which would be a significant step forward in understanding its potential as an anti-inflammatory agent. The molecular mechanism for its observed antifungal activity also warrants detailed investigation.

Identification and Validation of Specific Cellular and Molecular Targets

A critical step in developing this compound for therapeutic use is the precise identification and validation of its cellular and molecular targets. Currently, its most well-documented activity is the inhibition of α-glucosidase, where it is significantly more potent than some related flavonoids. mdpi.com However, it shows poor inhibitory action against other glycosidases like β-glucosidase and α-mannosidase, indicating a degree of target specificity. mdpi.comresearchgate.net

In silico docking studies have predicted that this compound may bind to and inhibit other clinically relevant enzymes. These computational models provide a valuable roadmap for future experimental validation. The validation of these predicted interactions through robust enzymatic assays is a crucial next step. Furthermore, identifying the specific binding sites and understanding the molecular interactions, such as the hydrogen bonds observed in docking simulations with the SARS-CoV-2 protease, will be essential for clarifying its mechanism and for any future drug development efforts. researchgate.net

Table 1: Experimentally Determined and Predicted Enzyme Inhibition by this compound

| Target Enzyme | Activity Type | Finding/Metric | Source(s) |

|---|---|---|---|

| α-Glucosidase | Experimental | Potent inhibitor (IC₅₀: 4.13 ± 0.12 µM) | researchgate.netmdpi.com |

| β-Glucosidase | Experimental | Poor inhibitor (IC₅₀: 117.33 ± 0.15 µM) | mdpi.comresearchgate.net |

| α-Mannosidase | Experimental | Poor inhibitor (IC₅₀: 192.09 ± 0.63 µM) | mdpi.comresearchgate.net |

| Aldose Reductase | In Silico (Predicted) | Potential inhibitor | dokumen.pub |

| Cholesterol Esterase | In Silico (Predicted) | Potential inhibitor | |

| Dengue NS2B/NS3 Protease | In Silico (Predicted) | Potential inhibitor | |

| SARS-CoV-2 M-pro | In Silico (Predicted) | Potential allosteric inhibitor | researchgate.net |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Comparative Studies with Non-Prenylated Flavonoids on Biological Activities

The three prenyl groups attached to the flavonoid skeleton of this compound are believed to be crucial for its biological activity. researchgate.netnih.govresearch-nexus.net Prenylation generally increases the lipophilicity of flavonoids, which can enhance their interaction with biological membranes and proteins. mdpi.comnih.govnih.gov

Comparative studies are essential to quantify the contribution of these prenyl groups. A clear example is the comparison with Dorsilurin K, a related flavonoid with only one prenyl group, which is over ten times less effective as an α-glucosidase inhibitor. researchgate.netmdpi.com Future studies should systematically compare this compound with its non-prenylated flavonol backbone (kaempferol substituted at the 3' and 4' positions) across a range of biological assays, including antifungal, antioxidant, and anti-inflammatory tests. Such studies, which have shown that prenylation is key for the activity of other flavonoids, would definitively establish the structure-activity relationship and highlight the indispensable role of the isoprenoid chains. nih.govub.bw

Table 2: Influence of Prenylation on α-Glucosidase Inhibition

| Compound | Number of Prenyl Groups | α-Glucosidase Inhibition (IC₅₀) | Source(s) |

|---|---|---|---|

| This compound | 3 | 4.13 ± 0.12 µM | researchgate.netmdpi.com |

| Dorsilurin K | 1 | 43.95 ± 0.46 µM | researchgate.netmdpi.com |

This table illustrates that a higher degree of prenylation is correlated with significantly stronger enzyme inhibition.

Development of Structure-Based Drug Design Strategies for Anti-Enzyme Agents

With a defined structure and known inhibitory activities, this compound is an excellent candidate for structure-based drug design (SBDD). itmedicalteam.plgardp.org This approach uses the three-dimensional structure of a target protein to rationally design more potent and selective inhibitors. researchgate.netresearchgate.netnih.gov The existing in silico docking studies on this compound represent the initial phase of this process. dokumen.pub

The next phase of research should involve obtaining co-crystal structures of this compound bound to its validated enzyme targets, such as α-glucosidase. This experimental structural data would confirm the computationally predicted binding modes and reveal key interactions. This information would be invaluable for designing new analogues of this compound with optimized properties, potentially leading to the development of novel anti-enzyme agents with improved efficacy and specificity.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act synergistically with other compounds is a highly promising and completely unexplored research area. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to more effective treatments, often at lower doses. elifesciences.org

Given its antifungal properties, future studies should investigate the combination of this compound with conventional antifungal agents like fluconazole (B54011) or amphotericin B. researchgate.netnih.govnih.gov Such combinations could potentially overcome drug resistance or enhance fungicidal activity. Similarly, in the context of its anti-diabetic potential, combining this compound with existing medications could offer a multi-targeted approach to managing blood glucose levels. Research on other prenylated flavonoids has already demonstrated synergistic effects with antibiotics, providing a strong rationale for pursuing this line of investigation for this compound. mdpi.comnih.gov

Biotechnological Approaches for Enhanced Production or Modification of this compound

Like many complex natural products, this compound is found in low abundance in its plant source, which limits its availability for extensive research and development. nih.gov Chemical synthesis is often complex and inefficient for such molecules. wur.nl Therefore, biotechnological production methods represent a critical future direction. nih.gov

The biosynthesis of prenylated flavonoids involves the action of specific prenyltransferase enzymes that attach isoprenoid groups to a flavonoid backbone. mdpi.comresearchgate.net Future research could focus on:

Metabolic Engineering: Introducing the biosynthetic pathway of this compound into microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli. wur.nl This would involve heterologous expression of the necessary plant enzymes, including the specific flavonoid prenyltransferases, to create a microbial factory for its production.

Plant Cell Cultures: Establishing and optimizing cell cultures of Dorstenia psilurus could provide a more controlled and sustainable source of the compound compared to harvesting wild plants.

Cell-Free Enzymatic Synthesis: Using isolated prenyltransferase enzymes to modify flavonoid precursors in vitro. This approach not only offers a way to produce this compound but also opens the door to creating novel, modified versions of the molecule with potentially enhanced or different biological activities.

Q & A

Q. What spectroscopic and chromatographic methods are essential for confirming the structural identity and purity of Dorsilurin F?

To confirm structural identity, use nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared spectroscopy (IR) for functional group analysis. Purity should be assessed via high-performance liquid chromatography (HPLC) with >95% purity thresholds. For novel compounds, include X-ray crystallography if feasible to resolve stereochemistry .

Q. How can researchers design preliminary bioactivity assays for this compound?

Begin with in vitro assays targeting hypothesized pathways (e.g., enzyme inhibition or receptor binding). Use dose-response curves to calculate IC50/EC50 values. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility. For protein targets, leverage surface plasmon resonance (SPR) to quantify binding affinities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational docking predictions and observed in vitro bioactivity of this compound?

If docking scores (e.g., a predicted binding energy of −9 kcal/mol ) conflict with low bioactivity, validate using:

- Molecular dynamics (MD) simulations to assess binding stability over time.

- Alanine scanning mutagenesis of key residues (e.g., LYS173 in docking models) to test interaction necessity.

- Isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters. Discrepancies may arise from solvation effects or conformational flexibility not modeled in docking .

Q. How should researchers optimize synthetic pathways for this compound to enhance yield and scalability?

Apply design of experiments (DoE) to variables like temperature, catalyst loading, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Characterize intermediates via LC-MS and track enantiomeric excess with chiral HPLC. For scalability, ensure solvent choices align with green chemistry principles (e.g., use ethanol over DCM) .

Q. What methodologies are critical for investigating this compound’s pharmacokinetic (PK) properties?

Conduct in vivo PK studies in rodent models, measuring plasma concentration-time profiles to calculate AUC, Cmax, and half-life. Complement with in vitro assays:

- Microsomal stability tests (liver microsomes) to assess metabolic liability.

- Caco-2 permeability assays for intestinal absorption potential.

- Plasma protein binding using ultrafiltration or equilibrium dialysis. Use LC-MS/MS for sensitive quantification .

Data Analysis & Interpretation

Q. How can researchers address variability in this compound’s bioactivity across cell lines?

Perform cell-line authentication (STR profiling) and control for passage number. Use multi-omics approaches (e.g., transcriptomics) to identify differential expression of target proteins. Validate findings with siRNA knockdown or CRISPR-edited cell lines. Normalize data to cell viability metrics (e.g., ATP assays) .

Q. What statistical frameworks are recommended for analyzing high-throughput screening data involving this compound?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Use Z-score normalization to rank compound efficacy. For dose-response data, fit nonlinear regression models (e.g., four-parameter logistic curve) to calculate Hill coefficients .

Cross-Disciplinary Approaches

Q. How can multi-omics integration improve understanding of this compound’s mechanism of action?

Combine transcriptomics, proteomics, and metabolomics data using pathway enrichment tools (e.g., Gene Ontology, KEGG). Employ machine learning (e.g., random forests) to identify biomarkers of response. Validate through in situ hybridization or Western blotting for key pathways .

Q. What criteria should guide the selection of in vivo models for this compound’s preclinical efficacy studies?

Prioritize models with genetic or pharmacological relevance to the target pathway (e.g., xenografts expressing the protein of interest). Include both acute and chronic dosing regimens. Monitor adverse effects via histopathology and serum biomarkers. Ensure adherence to ARRIVE guidelines for experimental rigor .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

Adhere to FAIR principles:

- Document synthesis protocols with step-by-step detail (solvents, temperatures).

- Deposit raw spectral data in public repositories (e.g., Figshare).

- Share code for computational analyses (e.g., docking scripts on GitHub).

Reference existing standards (e.g., Beilstein Journal guidelines for compound characterization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.